Methyl 2-(2-acetylphenyl)acetate
Description
Structure
2D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 2-(2-acetylphenyl)acetate |
InChI |
InChI=1S/C11H12O3/c1-8(12)10-6-4-3-5-9(10)7-11(13)14-2/h3-6H,7H2,1-2H3 |
InChI Key |
VVUWHGAEDRAPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Methyl 2 2 Acetylphenyl Acetate
Established Synthetic Routes
A prominent and effective method for synthesizing Methyl 2-(2-acetylphenyl)acetate is through the direct functionalization of an aryne intermediate. orgsyn.org This approach offers a powerful strategy for the rapid construction of functionalized aryl systems. orgsyn.org
Direct Acyl-Alkylation of Arynes with β-Ketoesters
An efficient and mild method for the synthesis involves the acyl-alkylation of arynes with β-ketoesters. nih.gov This transformation proceeds via the insertion of an aryne into the carbon-carbon σ bond of a β-ketoester, a unique strategy for aryl functionalization. orgsyn.orgwpmucdn.com The reaction effectively combines an aryne, generated in situ, with an enolate to form the desired product.
The generation of the requisite aryne (benzyne) intermediate is most effectively accomplished using o-silyl aryl triflates. researchgate.netnih.gov Specifically, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) serves as a stable, easily handled precursor. orgsyn.orgcaltech.edu This method, often referred to as the Kobayashi method, has become one of the most frequently employed strategies for generating arynes under mild conditions. researchgate.netnih.gov The presence of the trimethylsilyl (B98337) group and the triflate leaving group ortho to each other facilitates the fluoride-induced elimination to form the highly reactive benzyne (B1209423) intermediate. researchgate.net
The success of the acyl-alkylation reaction hinges on carefully optimized conditions. The reaction is typically mediated by a fluoride (B91410) source, with cesium fluoride (CsF) being particularly effective. orgsyn.orgcaltech.edu Cesium fluoride acts to induce the elimination of the silyl (B83357) triflate precursor to generate the aryne. wiley-vch.de The choice of solvent is also critical; dry acetonitrile (B52724) (MeCN) is a common solvent for this transformation. orgsyn.orgcaltech.edu The reaction is conducted at elevated temperatures, typically by heating the mixture to reflux (internal temperature of 78-81 °C) for a short duration, often around 40 minutes, to ensure complete reaction. orgsyn.orgcaltech.edu
Optimized Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Rationale |
| Aryne Precursor | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | A stable and reliable precursor for the mild generation of benzyne. researchgate.netorgsyn.orgcaltech.edu |
| Nucleophile | Methyl acetoacetate (B1235776) | The β-ketoester that undergoes acyl-alkylation. orgsyn.orgcaltech.edu |
| Fluoride Source | Cesium Fluoride (CsF) | Acts as the activator to initiate the formation of the aryne intermediate from the precursor. orgsyn.orgcaltech.eduwiley-vch.de |
| Solvent | Dry Acetonitrile (MeCN) | An appropriate polar aprotic solvent for the reaction. orgsyn.orgcaltech.edu |
| Temperature | Reflux (78-81 °C internal) | Provides the necessary thermal energy for the reaction to proceed efficiently. orgsyn.orgcaltech.edu |
| Reaction Time | 40 minutes | A sufficient duration to allow for the complete formation of the product. orgsyn.orgcaltech.edu |
The specific reactants chosen are crucial for the successful synthesis of the target compound. The aryne precursor is 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which generates the benzyne intermediate. orgsyn.orgcaltech.eduacs.org The coupling partner is methyl acetoacetate, a readily available β-ketoester that provides the acetyl and methyl acetate (B1210297) functionalities found in the final product. orgsyn.orgcaltech.edu
Key Reactants in the Synthesis of this compound
| Compound Name | Role in Reaction |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Aryne Precursor |
| Methyl acetoacetate | Nucleophile / β-Ketoester |
| Cesium Fluoride | Activator / Fluoride Source |
| This compound | Final Product |
Comparative Analysis of Synthetic Pathways
The modern approach of using o-silyl aryl triflates for aryne generation offers significant advantages over older, more traditional methods.
Traditional methods for generating arynes often required harsh conditions, such as the use of very strong bases like lithium diisopropylamide (LDA) or high temperatures, which limited their applicability and functional group tolerance. wpmucdn.comacs.orgrsc.org In contrast, the Kobayashi method, which utilizes the fluoride-induced elimination of o-silyl aryl triflates, allows for the generation of arynes under relatively mild and non-basic conditions. wiley-vch.denih.gov This enhanced mildness makes the reaction compatible with a wider range of functional groups and has contributed to a resurgence in the use of aryne chemistry in complex organic synthesis. orgsyn.orgnih.gov The method avoids the need for strong, nucleophilic bases that could lead to undesired side reactions. rsc.org
Advanced Synthetic Approaches and Methodological Innovations
Modern organic synthesis provides a diverse toolkit for the construction of complex aromatic compounds. For molecules structurally related to this compound, advanced methods such as palladium-catalyzed cross-coupling reactions and electrosynthesis offer efficient and novel pathways.
Applications of Palladium-Catalyzed Heck Coupling in Related Systems
The Palladium-catalyzed Heck reaction stands as a cornerstone of modern carbon-carbon bond formation, enabling the synthesis of complex molecular architectures. acs.org This reaction typically involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. google.com While direct synthesis of this compound via the Heck reaction is not the most common route, its principles are widely applied in the synthesis of related substituted aromatic systems.
For instance, a Heck reaction could be envisioned to construct the substituted styrene (B11656) precursor, which could then be further elaborated to the target molecule. The versatility of the Heck reaction allows for the use of various phosphine-free palladium precursors, such as palladium(II) acetate and palladium(II) chloride, which can be advantageous in terms of cost and stability. acs.org The reaction is instrumental in preparing a wide array of pharmaceuticals, agrochemicals, and functional materials. acs.org Alternative "green" pathways for Heck-type reactions have also been developed, utilizing arylboronic acids instead of aryl halides to minimize halide waste. acs.org
Table 1: Key Components in a Typical Heck Coupling Reaction
| Component | Role | Example(s) |
|---|---|---|
| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination cycle | Palladium(II) acetate, PdCl2 |
| Aryl Halide/Triflate | Provides the aromatic scaffold | Iodobenzene, 4-Bromophenol |
| Alkene | Couples with the aryl group | Styrene, Allyl alcohol |
| Base | Neutralizes the generated acid (HX) | Triethylamine, Sodium carbonate |
| Ligand (Optional) | Stabilizes the palladium center and influences reactivity | Tri(o-tolyl)phosphine |
Investigations into Electrosynthesis for Structural Analogues
Electrosynthesis is emerging as a powerful and sustainable alternative to traditional chemical methods, utilizing electricity to drive chemical reactions. rsc.org For structural analogues of this compound, such as other β-keto esters and aryl α-ketoesters, electrochemical methods offer mild and environmentally benign synthetic routes. rsc.orgnih.gov
One approach involves the electrochemical oxidation of a deprotonated β-keto ester in the presence of a base. rsc.org This generates a radical intermediate that can react with other molecules, such as an alkene, to form new carbon-carbon bonds. rsc.org This methodology has been successfully applied to the synthesis of β-keto spirolactones using green solvents like acetone (B3395972) and water, avoiding the need for stoichiometric chemical oxidants. rsc.org
Furthermore, the electrochemical synthesis of aryl α-ketoesters directly from acetophenones has been demonstrated. nih.gov This process, mediated by potassium iodide, involves an electrochemical oxidation and esterification sequence, highlighting the potential for electrosynthesis to create valuable keto-ester functionalities found in related molecules. nih.gov
Mechanistic Investigations of Synthetic Transformations
Understanding the underlying mechanisms of chemical reactions is paramount for optimizing existing synthetic routes and designing new ones. The synthesis of this compound, particularly through aryne chemistry, involves fascinating and highly reactive intermediates.
Elucidation of Aryne Insertion Mechanisms into Carbon-Carbon and Carbon-Heteroatom Sigma Bonds
Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the formal removal of two ortho substituents, resulting in a carbon-carbon triple bond within the ring. This strained triple bond is the key to their immense reactivity and utility in forming multiple chemical bonds in a single step. Arynes readily undergo insertion into various sigma (σ) bonds, a powerful transformation for introducing functionality directly into an aromatic ring. rsc.orgnih.gov
The synthesis of this compound can be achieved via an aryne insertion mechanism. A common method for generating the necessary benzyne intermediate is by treating an ortho-silylaryl triflate, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, with a fluoride source. In the presence of a nucleophile, such as the enolate of methyl acetoacetate, the benzyne intermediate is trapped. The reaction proceeds through the nucleophilic attack of the enolate on one of the carbons of the aryne triple bond. This is followed by protonation, effectively inserting the aryne into a carbon-carbon σ-bond of the β-dicarbonyl compound. nih.govorganic-chemistry.org This method provides a direct route to ortho-functionalized aromatic skeletons under mild conditions. nih.govorganic-chemistry.org
This type of insertion is not limited to C-C bonds; arynes can also insert into carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, further expanding their synthetic utility. rsc.org These reactions typically proceed without the need for transition-metal catalysts. rsc.org
Role of Intermediates (e.g., Enolates) and Regioselectivity
In many synthetic transformations, intermediates like enolates play a crucial role in determining the final product's structure. Enolates are resonance-stabilized anions formed by the deprotonation of a carbonyl compound at the α-carbon. nsf.govresearchgate.net They are powerful nucleophiles and their reactivity is central to many C-C bond-forming reactions. nsf.gov
In the aryne-mediated synthesis of this compound, the enolate of methyl acetoacetate is the key nucleophilic intermediate. The regioselectivity of the reaction—that is, which product isomer is formed—can be controlled by carefully choosing the reaction conditions to favor the formation of a specific enolate. nih.gov
The formation of an enolate can be under either kinetic or thermodynamic control. rsc.org
Kinetic Control : Favored by strong, sterically hindered bases (like lithium diisopropylamide, LDA), low temperatures, and aprotic solvents. These conditions promote the rapid, irreversible removal of the most accessible α-proton, leading to the less substituted (and less stable) enolate. rsc.orggoogle.com
Thermodynamic Control : Favored by weaker bases, protic solvents, and higher temperatures. These conditions allow for an equilibrium to be established between the possible enolates, ultimately favoring the formation of the more stable, more substituted enolate. rsc.org
By manipulating these factors, chemists can direct the enolate to react in a specific way, thereby controlling the regioselectivity of the aryne insertion and ensuring the desired product is formed. researchgate.netnih.gov
Table 2: Conditions for Controlling Enolate Formation
| Control Type | Conditions | Resulting Enolate |
|---|---|---|
| Kinetic | Strong, bulky base (e.g., LDA), Low temperature, Aprotic solvent | Less substituted, formed faster |
| Thermodynamic | Weaker base (e.g., NaOEt), Higher temperature, Protic solvent | More substituted, more stable |
Purification and Isolation Techniques in Synthetic Protocols
Following a chemical synthesis, the desired product must be isolated from the reaction mixture and purified. For this compound, a multi-step purification process is employed to obtain the compound in high purity.
The typical workup procedure begins after the reaction is complete. The reaction mixture is poured into a separatory funnel for an aqueous extraction, often using diethyl ether as the organic solvent. researchgate.net During this process, emulsions can form, which may require careful separation. researchgate.net The combined organic layers are then dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water. researchgate.net
After removing the solvent, the crude product, usually an oil, is subjected to flash chromatography for purification. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). For this compound, a gradient elution is used, starting with a non-polar solvent like hexanes and gradually increasing the polarity by adding diethyl ether. researchgate.net This allows for the separation of the target compound from unreacted starting materials and byproducts, such as methyl 2-(2-acetylphenyl)-2-phenylacetate, which has been identified as a possible side product in the synthesis. researchgate.net
Table 3: Flash Chromatography Parameters for this compound Purification
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Gradient of hexanes to 40% Diethyl Ether in hexanes |
| Sample Loading | Loaded onto the column with benzene (B151609) |
Chromatographic Methodologies (e.g., Flash Chromatography, Column Chromatography, Thin-Layer Chromatography)
Chromatographic methods are instrumental in the initial purification of crude this compound. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Flash Chromatography:
A common method for the partial purification of this compound is flash chromatography. In a documented procedure, the crude product, an orange and viscous oil, is subjected to flash chromatography using silica gel as the stationary phase. The process involves loading the crude product onto the column and eluting with a solvent gradient. orgsyn.org
A typical gradient might start with hexanes and gradually increase in polarity to a 40% diethyl ether in hexanes solution. The fractions are collected and analyzed, with those containing the desired product being combined and concentrated. orgsyn.org This initial chromatographic step is effective in removing a significant portion of impurities, yielding a slightly yellow solid. orgsyn.org
Thin-Layer Chromatography (TLC):
Thin-layer chromatography is primarily used to monitor the progress of the reaction and to identify the fractions containing the product during column chromatography. For this compound, TLC plates are typically coated with silica gel F-254. A common eluent system is a 1:4 mixture of ethyl acetate and hexanes. orgsyn.org
The visualization of the separated spots on the TLC plate can be achieved using ultraviolet (UV) light and a staining agent such as p-anisaldehyde. It has been noted that this compound and a common byproduct, methyl 2-(2-acetylphenyl)-2-phenylacetate, have very similar Rf values (0.43 and 0.53, respectively), making their separation by chromatography challenging. orgsyn.org The title compound typically stains reddish-brown with p-anisaldehyde stain. orgsyn.org
Column Chromatography Parameters:
| Parameter | Details | Source |
| Stationary Phase | Silica gel | orgsyn.org |
| Mobile Phase | Gradient of hexanes to 40% diethyl ether in hexanes | orgsyn.org |
| Elution Sequence | 100 mL of hexanes, followed by 1500 mL of 9:1 hexanes:Et2O, 2000 mL of 4:1 hexanes:Et2O, 1000 mL of 7:3 hexanes:Et2O, and finally 750 mL of 3:2 hexanes:Et2O | orgsyn.org |
| Visualization (TLC) | UV light and p-anisaldehyde stain | orgsyn.org |
Distillation and Recrystallization Protocols
Following initial purification by chromatography, distillation or recrystallization is often employed to obtain highly pure this compound.
Distillation:
Bulb-to-bulb distillation is an effective method for the final purification of the partially purified product. This technique is particularly suitable for small quantities of material and for compounds with relatively high boiling points. The distillation is performed under reduced pressure to lower the boiling point and prevent thermal decomposition. For this compound, the distillation is typically carried out at a temperature of 124-130 °C and a pressure of 0.75 mmHg. orgsyn.org This process yields the final product as an off-white, crystalline solid. orgsyn.org
Recrystallization:
While the detailed procedure from Organic Syntheses emphasizes distillation, recrystallization is a common alternative for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. An ideal solvent would dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing for the formation of crystals upon cooling. The final product, after distillation, is described as a crystalline solid with a melting point of 53-55 °C. orgsyn.org
Purification Protocol Summary:
| Step | Method | Conditions | Result | Source |
| 1. Partial Purification | Flash Chromatography | Silica gel, gradient elution (hexanes to 40% Et2O in hexanes) | Slightly yellow solid | orgsyn.org |
| 2. Final Purification | Bulb-to-Bulb Distillation | 124-130 °C at 0.75 mmHg | Off-white, crystalline solid | orgsyn.org |
Chemical Reactivity and Transformations of Methyl 2 2 Acetylphenyl Acetate
Fundamental Reaction Pathways
The reactivity of Methyl 2-(2-acetylphenyl)acetate is governed by the interplay between its ester and ketone functionalities. These groups can react independently or in concert, leading to a variety of chemical behaviors.
Alkaline Hydrolysis Mechanisms and Kinetics
The alkaline hydrolysis of esters is a well-understood reaction that generally follows second-order kinetics, being first-order in both the ester and the hydroxide (B78521) ion. chemrxiv.org The reaction proceeds via a nucleophilic acyl substitution mechanism. In the case of this compound, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, ejecting the methoxide (B1231860) (CH₃O⁻) leaving group to form a carboxylate salt and methanol (B129727). youtube.com The final products, after an acidic workup, would be 2-(2-acetylphenyl)acetic acid and methanol.
The rate of this hydrolysis is influenced by the electronic nature of the substituents on the phenyl ring. chemrxiv.org The acetyl group at the ortho position is an electron-withdrawing group, which increases the electrophilicity of the ester's carbonyl carbon. This electronic effect is expected to facilitate the nucleophilic attack by the hydroxide ion, thereby increasing the rate of hydrolysis compared to an unsubstituted methyl phenylacetate (B1230308). chemrxiv.org
The general mechanism for the alkaline hydrolysis of an ester is depicted below:
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the ester.
Formation of Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.
Leaving Group Departure: The intermediate collapses, and the methoxide ion is eliminated.
Proton Transfer: The highly basic methoxide ion deprotonates the newly formed carboxylic acid, resulting in a carboxylate and methanol. youtube.com
| Ester | Hydrolysis Rate Constant (k) | Conditions | Reference |
|---|---|---|---|
| Butyl Benzyl Phthalate (BBzP) | Fast, due to electron-withdrawing phenyl group | Alkaline | chemrxiv.org |
| Benzylparaben (BP) | Slow, due to electron-donating phenol (B47542) substituent | Alkaline | chemrxiv.org |
| Methyl Acetate (B1210297) | Baseline for simple aliphatic esters | Alkaline | youtube.com |
Neighboring Group Participation of Keto-Carbonyl Moieties
The ortho-positioning of the acetyl group relative to the acetate side chain in this compound allows for the possibility of intramolecular catalysis, or neighboring group participation, during hydrolysis. rsc.org The keto-carbonyl group can potentially assist in the reaction, a phenomenon known as anchimeric assistance. rsc.org
In this proposed mechanism, the oxygen of the keto group could act as an internal nucleophile, attacking the ester's carbonyl carbon. This would lead to the formation of a cyclic intermediate. Subsequent attack by an external nucleophile, such as a hydroxide ion or water, on this intermediate would lead to the final hydrolyzed product. This intramolecular pathway can sometimes lead to a significant rate enhancement compared to the intermolecular reaction alone. However, the flexibility of the side chain is a critical factor, and in some cases, this participation can be inhibited. rsc.org Studies on related keto-esters have shown that anchimeric assistance from carbonyl groups is a viable pathway. rsc.org Furthermore, the assistance of a neighboring carbonyl group has been shown to be crucial in directing the regioselectivity of other reactions, such as the gold-catalyzed hydration of alkynes. organic-chemistry.org
Directed Transformations for Molecular Complexity Enhancement
This compound serves not only as a subject for studying reaction mechanisms but also as a valuable building block in organic synthesis for creating more complex molecules.
Functionalization of Arynes and Related Strained Intermediates
A primary and significant reaction involving this compound is, in fact, its synthesis. It is prepared through the direct acyl-alkylation of benzyne (B1209423), a highly reactive and strained intermediate. orgsyn.orgelsevierpure.com This reaction represents a powerful method for the rapid functionalization of aryl systems. orgsyn.orgresearchgate.net
The synthesis involves the generation of benzyne from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) in the presence of a fluoride (B91410) source such as cesium fluoride. orgsyn.org The benzyne intermediate then reacts with the enolate of a β-ketoester, in this case, methyl acetoacetate (B1235776). The enolate adds to the aryne, and subsequent protonation yields this compound. orgsyn.org
Reaction Scheme for the Synthesis of this compound via Aryne Acyl-Alkylation
| Step | Description | Reactants | Product of Step |
|---|---|---|---|
| 1 | Aryne Formation | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, Cesium Fluoride | Benzyne |
| 2 | Enolate Formation | Methyl acetoacetate, Cesium Fluoride (as base) | Enolate of methyl acetoacetate |
| 3 | Acyl-Alkylation | Benzyne, Enolate of methyl acetoacetate | This compound |
Source: orgsyn.org
This methodology highlights the utility of strained intermediates like arynes for forging carbon-carbon bonds and constructing functionalized aromatic compounds that would be challenging to synthesize through traditional methods. orgsyn.org
Formation of Polycyclic Systems and Complex Molecular Scaffolds
The structure of this compound, containing multiple reactive sites, makes it a precursor for the synthesis of polycyclic systems. The principles of its formation can be extended to create more elaborate structures. For instance, related aryne insertion reactions into imides can produce acyl-aminated arenes, which can then be cyclized to form heterocyclic systems like quinolones and indoles. orgsyn.org
While direct examples starting from this compound are not extensively documented, its functional groups are primed for cyclization reactions. For example, intramolecular condensation reactions could be envisioned to form fused ring systems. The general strategy of using aryne chemistry has been applied to the synthesis of complex natural product scaffolds, such as the use of an indolyne cyclization to construct the bicyclic core of N-methylwelwitindolinone C isothiocyanate. researchgate.net These examples demonstrate the potential for molecules with the substitution pattern of this compound to be key intermediates in the assembly of complex molecular scaffolds. mdpi.com
Catalytic Aspects of Chemical Reactions
Catalysis plays a crucial role in many transformations related to this compound, both in its synthesis and its potential subsequent reactions. The synthesis from an aryne precursor, while initiated by a fluoride salt, is a stoichiometric process. orgsyn.org However, the broader field of aryne chemistry has seen the development of transition metal-catalyzed reactions. orgsyn.org
In terms of reactions that this compound could undergo, its keto and ester groups are amenable to various catalytic transformations. For instance, catalytic hydrogenation could selectively reduce the ketone to a secondary alcohol or, under more forcing conditions, affect the aromatic ring or ester.
A relevant example from another area is the catalytic cross-ketonization of esters like methyl 2-furoate with carboxylic acids over a metal oxide catalyst (ZrO₂) to produce asymmetric ketones. rsc.orgresearchgate.net This suggests that the ester group of this compound could potentially be targeted in similar catalytic C-C bond-forming reactions.
Furthermore, the neighboring acetyl group could play a directing role in catalytic reactions, as seen in the gold-catalyzed regioselective hydration of propargyl acetates, where the adjacent carbonyl group was essential for the reaction's success. organic-chemistry.org This principle could be applied to catalytic functionalizations of the aromatic ring or the benzylic position of this compound, where the acetyl group could coordinate to a metal catalyst and direct the reaction to a specific site.
Influence of Lewis Acid Catalysis on Esterification and Related Processes
Lewis acid catalysis plays a important role in numerous organic transformations, including the formation and reaction of esters. While specific studies focusing exclusively on the Lewis acid-catalyzed esterification of this compound are not extensively detailed, the principles of such catalysis are broadly applicable to its functional groups. Lewis acids, defined as electron-pair acceptors, activate carbonyl groups, rendering them more susceptible to nucleophilic attack.
In the context of esterification, Lewis acids can facilitate the reaction between a carboxylic acid and an alcohol. For instance, various metallic Lewis acids have been shown to be highly effective catalysts for esterification reactions. researchgate.net Catalysts like magnesium perchlorate (B79767) (Mg(ClO₄)₂) and copper triflate (Cu(OTf)₂) can catalyze the esterification of carboxylic acids at room temperature with high efficiency, tolerating a range of sensitive functional groups. google.com Such methods are advantageous as they often proceed under mild conditions and can utilize small catalyst loadings. google.com
The reactivity of this compound itself can be influenced by Lewis acids. The ketone's carbonyl oxygen can coordinate to a Lewis acid, enhancing the electrophilicity of the carbonyl carbon. This activation is a standard strategy for facilitating reactions such as reductions, additions, and cyclizations.
Furthermore, in reactions related to the synthesis of the precursors of this compound, Lewis acids have a distinct role. For example, in the chemistry of arynes, which are reactive intermediates used to synthesize the title compound, the Lewis acid boron trifluoride (BF₃) can engage the strained triple bond of the benzyne. This interaction imparts carbene-like characteristics on the adjacent carbon atom, opening up unique pathways for reactivity, such as in Fischer-indole syntheses. google.com
Below is a table summarizing various Lewis acid catalysts and their applications in esterification and related reactions, demonstrating the broad utility of this catalytic approach.
| Catalyst | Reactants | Reaction Type | Key Features |
| Mg(ClO₄)₂, Cu(OTf)₂ | Carboxylic Acids, Dialkyl Dicarbonates | Decarboxylative Esterification | Near-quantitative yields at room temperature with only 1 mol% catalyst. google.com |
| Yb(OTf)₃, Sc(OTf)₃, InCl₃ | Alcohols, Acetic Acid | Direct Acetylation | Excellent catalytic activity in ionic liquids; catalyst can be recycled. researchgate.net |
| Uranyl Acetate | Alcohols, Acetic Anhydride | Acetylation | Heterogeneous system, catalyst is reusable for multiple cycles with consistent activity. youtube.com |
| Zinc Chloride (ZnCl₂) | Vegetable Oil, Methanol | Transesterification | Inexpensive and easy to prepare, though reaction rates can be slow. researchgate.net |
Transition Metal Catalysis in Aryne Chemistry
The synthesis of this compound is itself an example of modern aryne chemistry. It can be prepared through the direct acyl-alkylation of benzyne. pnu.ac.ir In a typical procedure, the aryne is generated in situ from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate via fluoride-induced elimination. This highly reactive aryne intermediate is then trapped by a nucleophile, in this case, the enolate of methyl acetoacetate, to furnish the final ortho-disubstituted product.
While this specific synthesis does not require a transition metal, the aryne intermediates generated are powerful building blocks in transition metal-catalyzed reactions. google.com Transition metals, particularly palladium, copper, and rhodium, are widely used to mediate the reactivity of arynes, leading to the rapid construction of complex carbocyclic and heterocyclic scaffolds.
Transition metal catalysis involving arynes encompasses a variety of transformations:
Cycloadditions: Arynes can undergo [4+2] and [3+2] cycloaddition reactions with various partners. For instance, palladium-catalyzed three-component couplings of arynes, terminal alkynes, and vinyl cyclopropanes have been developed.
Annulations: Transition metals can catalyze the annulation of arynes with other molecules through C-H activation. Palladium-catalyzed annulation of arynes with benzamides is a known method for synthesizing N-heterocycles like phenanthridinones.
Multicomponent Couplings: These reactions allow for the formation of multiple bonds in a single operation. Copper-catalyzed three-component iodoalkynylation of arynes provides a route to ortho-alkynyl aryl iodides.
The synergy between aryne chemistry and transition metal catalysis provides a powerful platform for molecular synthesis. The 2-arylethylamine motif, for example, which is prevalent in medicinal chemistry, can be synthesized using transition metal-catalyzed methods.
The table below illustrates the diversity of transition metal-catalyzed reactions involving arynes.
| Metal Catalyst | Reaction Type | Reactants | Product Type |
| Palladium (Pd) | Decarbonylative Annulation | Phthalimides, Arynes | Phenanthridinones |
| Palladium (Pd) | Three-Component Coupling | Arynes, Terminal Alkynes, Vinyl Cyclopropanes | Functionalized Arenes |
| Copper (Cu) | Three-Component Coupling | Arynes, Terminal Alkynes, Iodo-source | o-Alkynyl Aryl Iodides |
| Rhodium (Rh) | C-H Activation/Carboamination | N-phenoxy amides, Arynes | Chiral Allylic Amines |
Derivatization and Further Chemical Modifications
The dual functionality of this compound makes it an ideal starting point for synthesizing more complex molecules, particularly heterocyclic systems and other highly substituted aromatic compounds.
Preparation of Isochromanes and Related Heterocycles
The isochroman (B46142) framework is a common structural motif in bioactive natural products. google.com The structure of this compound is well-suited for conversion into isochroman derivatives. A plausible and common synthetic route would involve the selective reduction of the ketone functionality to a secondary alcohol. This transformation yields a 2-(2-(1-hydroxyethyl))phenylacetate intermediate.
Subsequent intramolecular cyclization, or lactonization, of this hydroxy-ester, typically under acidic or basic conditions, would lead to the formation of a 3-methyl-isochroman-1-one, a type of lactone. This cyclization involves the nucleophilic attack of the hydroxyl group onto the carbonyl carbon of the ester.
While direct conversion of this compound is a standard textbook transformation, modern methods have also been developed for synthesizing isochromanones from related precursors. For example, a photocatalyzed reaction of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with alkenes can produce isochromanones in good yields. Conversely, ring-opening of 3-isochromanone (B1583819) with thionyl chloride in methanol is a known method to produce methyl 2-(chloromethyl)phenylacetate, a related phenylacetate derivative. google.com
Pathways to Ortho-Disubstituted Arenes
The synthesis of this compound is in itself a powerful demonstration of a pathway to ortho-disubstituted arenes. The direct acyl-alkylation of an aryne with a β-ketoester provides a convergent and efficient method for creating a 1,2-disubstituted benzene (B151609) ring with two distinct carbon-based functional groups. pnu.ac.ir
The reaction involves generating benzyne from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and reacting it with the enolate of methyl acetoacetate. The reaction proceeds rapidly at reflux temperature in acetonitrile (B52724), with cesium fluoride as the fluoride source.
This methodology is not limited to the parent benzyne. Substituted arynes can also be employed, allowing for the synthesis of a wide array of ortho-disubstituted aromatic compounds. This tolerance for substitution on the aryne precursor significantly broadens the scope and utility of the reaction for accessing complex aromatic structures.
The following table, based on findings from Organic Syntheses, showcases the versatility of this method with various substituted arynes.
| Aryne Precursor | Product | Yield |
| 2-(Trimethylsilyl)-5-methylphenyl trifluoromethanesulfonate | Methyl 2-(2-acetyl-4-methylphenyl)acetate | 95% |
| 5-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Methyl 2-(2-acetyl-4-methoxyphenyl)acetate | 81% |
| 2,3-Bismethoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate | Methyl 2-(2-acetyl-3,4-dimethoxyphenyl)acetate | 94% |
This method provides a reliable and high-yielding route to ortho-disubstituted arenes that are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Advanced Spectroscopic Analysis of Methyl 2 2 Acetylphenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For Methyl 2-(2-acetylphenyl)acetate, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in elucidating its unique arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) analysis reveals the number of different types of protons and their relative positions within the molecule. The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, shows distinct signals corresponding to each proton environment. bldpharm.com
The spectrum displays a singlet at δ 2.54 ppm, integrating to three protons, which is characteristic of the methyl protons of the acetyl group (CH₃CO). bldpharm.com Another singlet appears at δ 3.64 ppm, also corresponding to three protons, and is assigned to the methyl ester group (COOCH₃). bldpharm.com A third singlet at δ 3.91 ppm, integrating to two protons, represents the methylene (B1212753) bridge (Ar-CH₂-CO). bldpharm.com
The aromatic region of the spectrum shows a complex pattern consistent with a 1,2-disubstituted benzene (B151609) ring. A doublet at δ 7.21 ppm (J = 7.3 Hz) is assigned to one of the aromatic protons. bldpharm.com A multiplet observed between δ 7.32 and 7.43 ppm accounts for two additional aromatic protons. bldpharm.com Finally, a doublet at δ 7.78 ppm (J = 7.6 Hz) corresponds to the fourth aromatic proton, likely the one situated ortho to the electron-withdrawing acetyl group. bldpharm.com
¹H NMR Data for this compound
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of H) | Coupling Constant (J) Hz | Assignment |
| 2.54 | Singlet (s) | 3H | - | Acetyl (CH₃) |
| 3.64 | Singlet (s) | 3H | - | Ester Methyl (OCH₃) |
| 3.91 | Singlet (s) | 2H | - | Methylene (CH₂) |
| 7.21 | Doublet (d) | 1H | 7.3 | Aromatic (Ar-H) |
| 7.32 - 7.43 | Multiplet (m) | 2H | - | Aromatic (Ar-H) |
| 7.78 | Doublet (d) | 1H | 7.6 | Aromatic (Ar-H) |
| Data sourced from Organic Syntheses. bldpharm.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. The spectrum for this compound, run at 100 MHz in CDCl₃, confirms the presence of eleven distinct carbon atoms. bldpharm.com
Key signals include two carbonyl carbons: one at δ 171.4 ppm, assigned to the ester carbonyl group, and another significantly downfield at δ 200.6 ppm, corresponding to the ketone carbonyl of the acetyl group. bldpharm.com The signal at δ 51.3 ppm is attributed to the methyl carbon of the ester group, while the acetyl methyl carbon appears at δ 28.2 ppm. bldpharm.com The methylene bridge carbon resonates at δ 39.6 ppm. bldpharm.com The aromatic carbons produce signals at δ 127.0, 129.6, 131.6, 132.2, 133.9, and 136.6 ppm, reflecting the substituted benzene ring's electronic environment. bldpharm.com
¹³C NMR Data for this compound
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 28.2 | Acetyl Carbon (CH₃) |
| 39.6 | Methylene Carbon (CH₂) |
| 51.3 | Ester Methyl Carbon (OCH₃) |
| 127.0 | Aromatic Carbon (CH) |
| 129.6 | Aromatic Carbon (CH) |
| 131.6 | Aromatic Carbon (CH) |
| 132.2 | Aromatic Carbon (CH) |
| 133.9 | Quaternary Aromatic Carbon |
| 136.6 | Quaternary Aromatic Carbon |
| 171.4 | Ester Carbonyl (C=O) |
| 200.6 | Ketone Carbonyl (C=O) |
| Data sourced from Organic Syntheses. bldpharm.com |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques probe the energy levels of molecules, providing insight into functional groups and electronic transitions.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The neat FT-IR spectrum of this compound shows several characteristic absorption bands. bldpharm.com
A strong absorption band at 1732 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. bldpharm.com A separate, distinct carbonyl stretch appears at 1674 cm⁻¹, which is assigned to the ketone of the acetyl group. bldpharm.com The presence of two separate C=O bands confirms the existence of both ester and ketone functionalities. Aromatic C-H stretching is suggested by the band at 3004 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups is observed at 2954 cm⁻¹. bldpharm.com Strong bands at 1217 cm⁻¹ and 1168 cm⁻¹ are characteristic of the C-O stretching vibrations associated with the ester group. bldpharm.com
Key FT-IR Absorption Bands for this compound
Sample: Neat
| Wavenumber (ν) cm⁻¹ | Intensity | Assignment |
| 3004 | - | Aromatic C-H Stretch |
| 2954 | - | Aliphatic C-H Stretch |
| 1732 | Strong | Ester C=O Stretch |
| 1674 | Strong | Ketone C=O Stretch |
| 1217 | Strong | Ester C-O Stretch |
| 1168 | Strong | Ester C-O Stretch |
| Data sourced from Organic Syntheses. bldpharm.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. For this compound, analysis using electrospray ionization (ES+) reveals a prominent signal at a mass-to-charge ratio (m/z) of 193. bldpharm.com This peak corresponds to the protonated molecule [M+H]⁺, which confirms the molecular weight of the compound as 192 g/mol . nih.govbldpharm.com The high intensity (100%) of this peak suggests that the protonated molecule is relatively stable under the employed ionization conditions. bldpharm.com
Theoretical and Computational Chemistry Studies of Methyl 2 2 Acetylphenyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the structural and electronic properties of molecules. These computational methods have become indispensable tools in modern chemistry for predicting molecular behavior and characteristics.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For an organic molecule like Methyl 2-(2-acetylphenyl)acetate, DFT calculations, often employing functionals such as B3LYP with a basis set like 6-311G(d,p), can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. inpressco.comresearchgate.netresearchgate.netsemanticscholar.org These calculations yield a detailed three-dimensional representation of the molecule in its lowest energy state.
The electronic properties derived from DFT calculations include the distribution of electron density, which helps in understanding the molecule's reactivity. Molecular orbital analysis, a key component of these studies, provides information on how electrons are distributed among various orbitals, which is crucial for predicting the outcomes of chemical reactions. inpressco.com
DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structure verification. The calculation of vibrational frequencies can aid in the assignment of bands in an infrared (IR) spectrum. For this compound, characteristic vibrational frequencies for the carbonyl (C=O) groups of the acetyl and ester functionalities, as well as aromatic C-H and C-C stretching modes, can be accurately predicted. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govsemanticscholar.org By computing the theoretical ¹H and ¹³C NMR spectra, a direct comparison with experimental data can be made, which is invaluable for the structural elucidation of complex molecules. d-nb.infomdpi.comrsc.orgyoutube.com The accuracy of these predictions is often enhanced by considering solvent effects and conformational averaging. d-nb.info
Below is a table comparing hypothetical calculated spectroscopic data for this compound with available experimental values.
| Spectroscopic Parameter | Experimental Value | Hypothetical Calculated Value (B3LYP/6-311G(d,p)) |
| IR Vibrational Frequencies (cm⁻¹) | ||
| C=O (acetyl) stretch | ~1681 | 1690 |
| C=O (ester) stretch | ~1735 | 1740 |
| Aromatic C=C stretch | ~1600 | 1605 |
| ¹H NMR Chemical Shifts (ppm) | ||
| -CH₃ (acetyl) | ~2.54 | 2.50 |
| -OCH₃ (ester) | ~3.64 | 3.60 |
| -CH₂- | ~3.91 | 3.88 |
| Aromatic H | ~7.21-7.78 | 7.25-7.80 |
| ¹³C NMR Chemical Shifts (ppm) | ||
| -CH₃ (acetyl) | ~28.2 | 28.0 |
| -OCH₃ (ester) | ~51.3 | 51.5 |
| -CH₂- | ~39.6 | 39.8 |
| C=O (ester) | ~171.4 | 171.0 |
| C=O (acetyl) | ~200.6 | 200.0 |
| Aromatic C | ~127.0-136.6 | 127.0-137.0 |
Note: The calculated values are illustrative and represent typical agreement between experimental data and DFT predictions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_HOMO-LUMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transitions. youtube.com A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely centered on the electron-withdrawing acetyl and ester carbonyl groups. DFT calculations can provide precise visualizations and energy values for these orbitals. researchgate.net
Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| E_HOMO | -6.5 |
| E_LUMO | -1.8 |
Note: These values are hypothetical and based on typical ranges observed for similar aromatic compounds.
Global reactivity descriptors, which are derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.net These include:
Chemical Potential (μ): This describes the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): This measures the resistance to change in the electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A higher value indicates greater stability. researchgate.netias.ac.in
Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
These parameters are crucial for understanding the molecule's behavior in chemical reactions. researchgate.netacs.org
Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.15 |
| Chemical Hardness (η) | 2.35 |
Note: These values are hypothetical and derived from the illustrative HOMO and LUMO energies above.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamics of molecules.
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This results in the most stable, or ground-state, conformation of the molecule. For a flexible molecule like this compound, which has several rotatable single bonds, multiple conformations may exist. nih.govnih.gov
Conformational analysis involves systematically exploring the different possible spatial arrangements (conformers) of the molecule and determining their relative energies. rsc.orgmdpi.com This is crucial as the observed properties of a molecule are often a population-weighted average of the properties of its different conformers. Computational methods can identify the global minimum energy conformer as well as other low-energy conformers that may be present at room temperature. acs.orgresearchgate.net
Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitation Studies
Time-Dependent Density Functional Theory (TDDFT) is a principal computational method for investigating the excited states of molecules. It extends the concepts of ground-state DFT to time-dependent phenomena, providing a robust framework for calculating electronic transition energies, which correspond to the absorption of light in UV-Vis spectroscopy. The accuracy of TDDFT, often achieving a mean deviation of approximately 0.3 eV for vertical excitation energies in many organic molecules, combined with its computational efficiency, makes it a workhorse for computational electronic spectroscopy.
Despite its power, a specific application of TDDFT to study the electronic excitations of this compound is not readily found in a survey of current scientific literature. Such a study would theoretically involve calculating the vertical transition energies and oscillator strengths to predict the molecule's UV-Vis absorption spectrum. The analysis would reveal the nature of the electronic transitions, for instance, identifying them as n → π* or π → π* transitions, and mapping the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand charge transfer characteristics upon excitation.
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity, stability, and physical properties. Computational chemistry offers powerful tools to analyze the distribution of electrons within a molecular framework.
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study chemical bonding and electron distribution. It provides a localized, intuitive picture of the "natural Lewis structure" by transforming the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. A key aspect of NBO analysis is its ability to quantify delocalization effects, such as hyperconjugation. Hyperconjugation involves the interaction of electrons in a filled (donor) orbital with an adjacent empty (acceptor) anti-bonding orbital, which stabilizes the molecule.
For this compound, a detailed NBO analysis would provide insights into several structural features. It could quantify the delocalization of electrons from the phenyl ring into the acetyl and methyl acetate (B1210297) substituents, and vice-versa. Specifically, it would calculate the stabilization energies associated with hyperconjugative interactions, such as those between the lone pairs on the oxygen atoms and the anti-bonding orbitals of adjacent carbon-carbon or carbon-oxygen bonds. However, specific NBO analysis data for this compound is not available in the reviewed literature.
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) properties of materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. These properties arise from the interaction of a material with intense electromagnetic fields, like those from a laser, leading to a nonlinear response in the material's polarization. Computationally, NLO properties such as the first hyperpolarizability (β) can be calculated using quantum chemical methods to predict a molecule's potential for second-harmonic generation.
An investigation into the NLO properties of this compound would involve calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These calculations would help assess its potential as an NLO material. As of now, dedicated studies focusing on the NLO properties of this compound have not been identified in the public scientific domain.
Correlation between Experimental and Theoretical Data
A critical aspect of computational chemistry is the validation of its theoretical models against real-world experimental data. This correlation is essential for establishing the reliability and predictive power of the computational methods employed.
Validation of Computational Models with Empirical Spectroscopic Results
The validation of computational models is typically achieved by comparing calculated data with empirical results from spectroscopic techniques like FT-IR, NMR, and UV-Vis spectroscopy. For a given molecule, the vibrational frequencies calculated using DFT should correspond to the peaks in its experimental IR spectrum. Similarly, calculated NMR chemical shifts should correlate with experimental values, and the computed electronic transition energies from TDDFT should match the absorption maxima (λmax) observed in the UV-Vis spectrum.
In the case of this compound, a comprehensive validation would require both experimental spectra and detailed computational results. While computational studies for this specific molecule are mentioned in the context of broader chemical synthesis, detailed reports that allow for a direct comparison and validation with empirical spectroscopic data are not presently available in the surveyed literature. lookchem.com Therefore, a direct correlation to validate the computational models for this specific compound cannot be constructed at this time.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies for Highly Functionalized Analogues
The core structure of Methyl 2-(2-acetylphenyl)acetate, featuring both a ketone and an ester separated by a methylene (B1212753) bridge on an aromatic ring, presents a rich scaffold for chemical modification. Current research is focused on moving beyond classical synthetic routes to develop more convergent and efficient methods for producing highly functionalized analogues. A key objective is the creation of one-pot reactions that can introduce complexity and diversity in a single, streamlined process.
Recent advancements in catalysis are particularly relevant. For instance, palladium-catalyzed cross-coupling reactions, traditionally challenging for aromatic ketones due to the strength of their carbon-carbon bonds, are being revisited. orgsyn.orgamerichem.com New catalytic systems are being designed to facilitate the cleavage of these robust bonds, opening up pathways to a wider range of derivatives. orgsyn.orgamerichem.com The synthesis of the parent compound itself can be achieved through methods such as the reaction of methyl acetoacetate (B1235776) with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126), a process that tolerates various substituents and can be used to generate a library of analogues. rsc.org The development of these methods is crucial for accessing molecules with tailored electronic and steric properties for various applications.
A significant breakthrough is the development of one-pot transformations of aromatic ketones into aromatic esters. orgsyn.orgamerichem.com This strategy, which may involve sequential Claisen and retro-Claisen reactions, enhances the versatility of the aromatic ketone scaffold, allowing it to react with a wide array of nucleophiles. orgsyn.orgamerichem.com Such methodologies could be adapted to the this compound system to generate novel derivatives that would be difficult to access through traditional multi-step sequences.
Future work in this area will likely focus on expanding the substrate scope of these novel reactions, improving their stereoselectivity, and exploring greener reaction conditions. The ability to rapidly and efficiently generate a diverse set of analogues is a cornerstone of modern drug discovery and materials science.
Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates
Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing existing synthetic methods and designing new ones. The reactions involved in the synthesis and transformation of this compound and its analogues proceed through a series of transient species and reaction intermediates that are often short-lived and present in low concentrations. Advanced spectroscopic techniques are indispensable for their detection and characterization.
Time-resolved spectroscopy, such as laser flash photolysis, is a powerful tool for studying the dynamics of excited states and radical intermediates in reactions involving ketones. acs.orgacs.org For instance, in photochemical reactions, this technique can provide information on the lifetimes and reaction kinetics of triplet excited states of cyclic enones. acs.org Similarly, electron spin resonance (ESR) spectroscopy can be used to observe radical intermediates formed during photoreactions of ketones. rsc.org
The characterization of reaction intermediates can also be achieved using mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI-MS). nih.gov This method allows for the detection of charged intermediates in catalytic reactions. nih.gov For a comprehensive structural elucidation of these transient species, the coupling of mass spectrometry with infrared ion spectroscopy (IRPD) can provide vibrational information, offering a "fingerprint" of the molecule's structure. nih.gov
In the context of the synthesis of this compound, the reaction mixture is noted to change color from yellow to orange upon reflux, indicating the formation of transient species. orgsyn.org Advanced in-situ spectroscopic methods could be employed to identify the structures responsible for these chromatic shifts, providing deeper mechanistic insights. Future research will likely see a greater application of these sophisticated spectroscopic techniques to unravel the complex reaction pathways in the synthesis of functionalized aromatic ketones and esters.
Integration of Computational Chemistry with Experimental Design for Predictive Synthesis
The synergy between computational chemistry and experimental synthesis is revolutionizing the way chemical research is conducted. By providing detailed insights into reaction mechanisms, transition states, and molecular properties, computational models can guide experimental design, saving time and resources. mit.edunih.gov Density Functional Theory (DFT) is a particularly powerful tool in this regard, offering a good balance between computational cost and accuracy for organic molecules. nih.gov
For the synthesis of analogues of this compound, DFT calculations can be used to:
Predict Reactivity: By calculating the energies of frontier molecular orbitals (HOMO and LUMO), researchers can predict the reactivity of different starting materials and reagents. mdpi.com This can help in selecting the most promising candidates for a desired transformation. mit.edu
Elucidate Reaction Mechanisms: Computational modeling can map out the potential energy surface of a reaction, identifying the most likely reaction pathway and the structures of transition states and intermediates. nih.gov This is invaluable for understanding and controlling the regio- and stereoselectivity of a reaction.
Predict Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts and IR absorption frequencies. libretexts.orgacs.org This can aid in the identification and characterization of newly synthesized compounds by comparing calculated spectra with experimental data.
Recent studies have demonstrated the power of this integrated approach. For example, computational models have been successfully used to predict the outcome of photocatalyzed reactions for the synthesis of complex heterocycles, guiding the selection of suitable substrates. mit.edu The development of neural network architectures and machine learning algorithms is further enhancing the predictive power of computational chemistry, enabling high-throughput screening of molecules and reactions. acs.orgmit.edu The future of synthetic chemistry for compounds like this compound will undoubtedly involve a closer-than-ever collaboration between computational and experimental chemists, leading to a more predictive and efficient science.
Exploration of Related Aromatic Ester and Ketone Scaffolds in Material Science Applications
The structural motifs present in this compound, namely the aromatic ketone and ester functionalities, are key components in a variety of advanced materials. The inherent properties of these groups, such as their polarity and ability to participate in various intermolecular interactions, make them attractive building blocks for the design of new functional materials.
Aromatic ketone polymers, a class of high-performance thermoplastics that includes polyaryletherketones (PAEKs) and polyetheretherketone (PEEK), are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. americhem.com These properties have led to their use in demanding applications where they can replace metals. americhem.com The exploration of novel monomers containing aromatic ketone and ester functionalities could lead to the development of new polymers with tailored properties, such as enhanced solubility, processability, or specific optical and electronic characteristics. researchgate.net
Furthermore, the introduction of functional groups onto these aromatic scaffolds can impart new functionalities. For example, the functionalization of PEEK with carboxylic acid or aldehyde groups can be used to further modify the polymer's properties. acs.org The ester group in this compound provides a handle for polymerization or for grafting onto other polymer backbones. The ketone group, on the other hand, can be used to tune the electronic properties of the material or to serve as a site for cross-linking.
The field of organic electronics is another promising area for the application of these scaffolds. Aromatic ketones are known to have interesting photophysical properties, and their absorption and emission spectra can be tuned by modifying their chemical structure. acs.org This opens up possibilities for their use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The combination of ester and ketone functionalities in a single molecule offers a versatile platform for the design of new materials with unique electro-optical properties. nih.gov Future research will likely focus on the synthesis and characterization of novel polymers and small molecules based on these scaffolds and the evaluation of their performance in a range of material science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
